molecular formula C16H18N4O B7480860 1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B7480860
M. Wt: 282.34 g/mol
InChI Key: CHVVVXNQVPTDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise as a tool for studying various biological processes and has the potential to be used in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival, as well as the PI3K/AKT/mTOR signaling pathway.
Biochemical and Physiological Effects:
1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth and the PI3K/AKT/mTOR signaling pathway, this compound has been shown to have anti-inflammatory effects and to modulate the activity of certain neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential to selectively inhibit certain enzymes and signaling pathways, making it a useful tool for studying the roles of these targets in various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another potential direction is the further elucidation of its mechanism of action, which could lead to the identification of new targets for drug development. Additionally, this compound could be used in the development of new imaging agents for diagnostic purposes.

Synthesis Methods

The synthesis of 1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one involves a multi-step process that begins with the reaction of 4-isopropylbenzaldehyde with ethyl acetoacetate to form the corresponding enamine. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, which is subsequently cyclized to form the pyrazolo[3,4-d]pyrimidine ring system. The final step involves the introduction of a methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine ring using methyl iodide.

Scientific Research Applications

1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential applications in scientific research, particularly in the areas of cancer biology and neuroscience. This compound has been shown to inhibit the growth of certain cancer cell lines and to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

1-methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11(2)13-6-4-12(5-7-13)9-20-10-17-15-14(16(20)21)8-18-19(15)3/h4-8,10-11H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVVVXNQVPTDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

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